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molecular formula C8H11NOS B1618001 Ristianol CAS No. 78092-65-6

Ristianol

Cat. No. B1618001
M. Wt: 169.25 g/mol
InChI Key: OYJOLTPPSDAGJC-UHFFFAOYSA-N
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Patent
US04246263

Procedure details

In an alternative procedure, 2-mercaptoethanol (11.9 g., 0.152 mole) was dissolved in 138.5 ml. of absolute ethanol and cooled to 18° C. Sodium methoxide (15.7 g., 0.291 mole) was added; the temperature rose to 38° C. and a clear solution resulted. The reaction mixture was cooled somewhat and, while maintaining the temperature below 30° C., 4-picolyl bromide hydrobromide (35 g., 0.138 moles) was added portionwise over 10 minutes. The reaction mixture was then heated to reflux and refluxed for 80 minutes. The reaction was concentrated to a thick mass, which was dissolved in 140 ml. of water and extracted twice with 140 ml. of ethyl acetate. Salt was dissolved in the aqueous phase during the second extraction. The combined ethyl acetate extracts were back washed twice with 150 ml. of 1 N NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated to about half-volume. While maintaining the temperature between 30° and 35° C., phosphoric acid (12.0 g., 0.122 moles) was added very slowly to directly precipitate crude product as the dihydrogen phosphate salt, recovered by filtration after stirring for 1 hour. The crude was recrystallized from absolute ethanol, yielding purified 4-(2-hydroxyethylthiomethyl)pyridinium dihydrogen phosphate (14.0 g.).
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
[Compound]
Name
dihydrogen phosphate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].C[O-].[Na+].Br.[N:9]1[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][CH:10]=1.P(=O)(O)(O)O>C(O)C>[OH:4][CH2:3][CH2:2][S:1][CH2:15][C:12]1[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
SCCO
Step Two
Name
Sodium methoxide
Quantity
15.7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
Br.N1=CC=C(C=C1)CBr
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
dihydrogen phosphate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 38° C.
CUSTOM
Type
CUSTOM
Details
a clear solution resulted
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled somewhat
ADDITION
Type
ADDITION
Details
was added portionwise over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 80 minutes
Duration
80 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to a thick mass, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 140 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted twice with 140 ml
DISSOLUTION
Type
DISSOLUTION
Details
Salt was dissolved in the aqueous phase during the second extraction
WASH
Type
WASH
Details
The combined ethyl acetate extracts were back washed twice with 150 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 1 N NaOH, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about half-volume
FILTRATION
Type
FILTRATION
Details
recovered by filtration
CUSTOM
Type
CUSTOM
Details
The crude was recrystallized from absolute ethanol
CUSTOM
Type
CUSTOM
Details
yielding
CUSTOM
Type
CUSTOM
Details
purified 4-(2-hydroxyethylthiomethyl)pyridinium dihydrogen phosphate (14.0 g.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCSCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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